Product packaging for 5-(3,4-Dihydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-1-methyl-1H-pyrimidine-2,4-dione(Cat. No.:CAS No. 13860-38-3)

5-(3,4-Dihydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-1-methyl-1H-pyrimidine-2,4-dione

Cat. No.: B086832
CAS No.: 13860-38-3
M. Wt: 258.23 g/mol
InChI Key: UVBYMVOUBXYSFV-UHFFFAOYSA-N
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Description

1-Methylpseudouridine (m1Ψ) is a revolutionary chemically modified nucleoside that serves as a critical building block for therapeutic messenger RNA (mRNA). It is the methylated derivative of pseudouridine and functions as a direct substitute for uridine during in vitro transcription . Its incorporation into synthetic mRNA is a key enabling technology for modern biologics, significantly improving mRNA performance through two primary mechanisms. First, 1-Methylpseudouridine dramatically enhances the stability and translational capacity of mRNA. Studies demonstrate that mRNA incorporating m1Ψ is translated into protein at significantly higher levels—up to tenfold in some reports—compared to unmodified mRNA . This is attributed to its ability to increase ribosome density on the mRNA, leading to more efficient protein synthesis . Second, m1Ψ is pivotal for evading the innate immune system. Unmodified synthetic mRNA can be recognized by immune sensors like Toll-like receptors (TLR7 and TLR8), triggering a potent inflammatory response and leading to the rapid degradation of the mRNA . The structural alteration conferred by m1Ψ, specifically the C-C glycosidic bond and the N1-methyl group, makes the mRNA less visible to these sensors, resulting in reduced immunogenicity and a longer intracellular half-life . The proven application of 1-Methylpseudouridine was fundamental to the high efficacy of COVID-19 mRNA vaccines . Beyond vaccines, its properties make it an essential reagent for a broad spectrum of research, including the development of personalized cancer immunotherapies, protein replacement therapies for genetic disorders, and treatments for autoimmune diseases . Our 1-Methylpseudouridine-5'-Triphosphate (N1MePsU) is supplied as a 100 mM aqueous solution at a purity of ≥99% , ideal for in vitro transcription with T7 RNA Polymerase to produce high-yield, high-quality mRNA for your preclinical research . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O6 B086832 5-(3,4-Dihydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-1-methyl-1H-pyrimidine-2,4-dione CAS No. 13860-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O6/c1-12-2-4(9(16)11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBYMVOUBXYSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13860-38-3
Record name NSC240023
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240023
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Structural and Conformational Dynamics of Rna with 1 Methylpseudouridine

Influence of 1-Methylpseudouridine on RNA Secondary Structure

The substitution of uridine (B1682114) (U) with 1-methylpseudouridine profoundly impacts the secondary structure of RNA, primarily through enhanced base stacking and a preference for a specific sugar conformation, which collectively contribute to a more stable and structured helix.

Molecular dynamics studies suggest that this enhanced stacking is context-dependent, meaning the stabilizing effect can vary based on the neighboring base pairs. biorxiv.orgbohrium.com The primary reason for this increased stacking is thought to be the increased molecular polarizability conferred by the N1-methyl group. biorxiv.orgresearchgate.netbohrium.com This property strengthens the non-covalent interactions between the stacked aromatic rings of the nucleobases, leading to a more compact and rigid helical structure. nih.govresearchgate.net

The conformation of the ribose sugar ring is a critical determinant of RNA structure. RNA duplexes typically adopt an A-form helix, which requires the ribose sugars to be in a C3′-endo pucker conformation. nih.govrsc.org Like pseudouridine (B1679824), 1-methylpseudouridine promotes a structural equilibrium that favors the C3′-endo sugar pucker over the C2′-endo conformation often seen in more flexible or single-stranded regions. nih.govnih.gov

Thermodynamic Stability Contributions

Multiple thermal denaturation studies have confirmed that substituting uridine with 1-methylpseudouridine increases the stability of RNA duplexes. nih.govrsc.org This increased stability is reflected in higher melting temperatures (Tm), indicating that more thermal energy is required to separate the strands of an m¹Ψ-containing duplex compared to its uridine-containing counterpart.

A recent molecular dynamics study highlighted that m¹Ψ induces a higher stabilization effect on double-stranded RNA (dsRNA) than even pseudouridine, which is also known to stabilize RNA structures. rsc.org The methylation at the N1 position enhances the stabilizing properties of the pseudouridine core, leading to more robust RNA oligomers. mdpi.com

Table 1: Nearest-Neighbor Free Energy (ΔG°₃₇) Parameters for RNA Duplexes

This table presents the calculated free energy changes for nearest-neighbor pairs containing U, Ψ, and m¹Ψ. More negative values indicate greater stability.

Data adapted from studies on RNA duplex thermodynamics. The stabilizing effect of m¹Ψ is often greater than that of U and even Ψ, though it can be dependent on the sequence context. nih.govrsc.org

At the core of duplex stability is the energy of the base pairing itself. The 1-methylpseudouridine:adenine (B156593) (m¹Ψ:A) base pair forms a standard Watson-Crick geometry. nih.gov However, molecular dynamics simulations and thermodynamic studies have shown that the m¹Ψ:A pair has a stronger binding interaction and is energetically more favorable than both the canonical uridine:adenine (U:A) pair and the pseudouridine:adenine (Ψ:A) pair in the majority of sequence contexts. rsc.org

The increased stability of the m¹Ψ:A pair is a direct consequence of the enhanced base stacking and pre-organized conformational rigidity conferred by the modification. nih.govrsc.org This stronger pairing contributes significantly to the fidelity and accuracy of biological processes involving RNA, such as translation. While pseudouridine can form stable pairs with all four canonical bases, the N1-methylation in m¹Ψ restricts it to forming a traditional Watson-Crick pair with adenine, similar to uridine. nih.gov

Table 2: Relative Free Energy of Base Pair Formation (ΔΔG°)

This table illustrates the relative stability of base pairs compared to the canonical U:A pair. A negative value indicates greater stability.

Values are approximate and derived from multiple studies to show general trends. The exact energy contribution is sequence-dependent. nih.govrsc.org

Water Interactions and Hydration Characteristics of Modified RNA Structures

The hydration shell surrounding a nucleic acid duplex plays a vital role in its structure and stability. Pseudouridine is known to enhance RNA stability in part by coordinating an additional water molecule via its N1-imino proton (N1-H), which can form a stabilizing water bridge to the phosphate (B84403) backbone. mdpi.com

Since the N1 position in 1-methylpseudouridine is blocked by a methyl group, it lacks this specific hydrogen bond donor and the associated extra hydration site. researchgate.netmdpi.com However, studies have revealed that m¹Ψ-modified duplexes still exhibit significant and unique hydration patterns. biorxiv.orgmdpi.com Water-bridging interactions between the backbone phosphate atoms are prominent in these modified duplexes. researchgate.netmdpi.com Furthermore, despite the hydrophobic nature of the methyl group, its presence surprisingly enhances the water solubility of the nucleoside, a phenomenon attributed to increased molecular polarizability. researchgate.netmdpi.com

Analysis of the hydration shell using radial distribution functions from molecular dynamics simulations shows that water molecules form a well-defined first hydration shell around the m¹Ψ residue, with specific distances observed for water molecules near the methyl group's hydrogen and carbon atoms. biorxiv.org This distinct hydration pattern, while different from that of pseudouridine, is a key feature contributing to the unique biophysical properties of m¹Ψ-containing RNA.

Molecular Mechanisms Governing 1 Methylpseudouridine Functionality

Regulation of Messenger RNA (mRNA) Translation Efficiency

The substitution of uridine (B1682114) with m1Ψ in mRNA molecules profoundly impacts the efficiency of protein synthesis. acs.orgresearchgate.net This modified nucleoside has been demonstrated to outperform other modifications, such as pseudouridine (B1679824) (Ψ) and 5-methylcytidine (B43896) (5mC), in its ability to drive protein expression. researchgate.netmedchemexpress.com The enhanced translational output from m1Ψ-containing mRNA is not solely due to increased mRNA stability but is intrinsically linked to the dynamics of the translation process itself. nih.govnih.gov

Research indicates that m1Ψ incorporation can lead to increased ribosome pausing at specific sites on the mRNA. nih.govnih.govoup.com While ribosome pausing can sometimes be detrimental, in this context, it appears to play a role in optimizing protein folding and function. oup.com The deceleration of ribosome movement at certain points along the mRNA may allow for proper co-translational folding of the nascent polypeptide chain. oup.com However, extensive pausing can also lead to ribosome collisions and premature termination of translation, a phenomenon observed with Ψ-modified mRNA, which can be mitigated by cellular components like microsomal membranes. oup.com In some instances, m1Ψ-induced ribosome stalling has been linked to +1 ribosomal frameshifting, an event where the ribosome shifts its reading frame by a single nucleotide. researchgate.netresearchgate.net

A critical factor in the enhanced translation of m1Ψ-modified mRNA is the significant increase in ribosome density on the transcript. nih.govnih.govresearchgate.net This means that more ribosomes are actively translating a single mRNA molecule at any given time, leading to a higher output of protein. medchemexpress.comclinisciences.com The increased ribosome loading makes the mRNA more permissive for the initiation of translation, which can occur through two primary mechanisms: the recycling of ribosomes that have just completed a round of translation on the same mRNA molecule, or the recruitment of new ribosomes from the cellular pool. nih.govnih.govacs.org This enhanced polysome formation is a direct consequence of the reduced elongation rate, which allows for more efficient initiation events. medchemexpress.comclinisciences.com

The table below summarizes the observed effects of m1Ψ on ribosome dynamics.

FeatureObservationImplication
Ribosome Pausing Increased pausing at specific sites. nih.govnih.govoup.comMay facilitate proper protein folding but can also lead to ribosome collisions and frameshifting. oup.comresearchgate.netresearchgate.net
Ribosome Density Significantly increased number of ribosomes per mRNA molecule. nih.govnih.govresearchgate.netHigher protein output per transcript. medchemexpress.comclinisciences.com
Ribosome Loading Enhanced recruitment and recycling of ribosomes. nih.govnih.govacs.orgMore efficient utilization of the mRNA template for translation.

The initiation of translation is a tightly regulated and often rate-limiting step in protein synthesis. The incorporation of m1Ψ into mRNA has been shown to positively influence this crucial phase. medchemexpress.comclinisciences.com

A key mechanism by which m1Ψ enhances translation is by mitigating the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). nih.govnih.gov Phosphorylation of eIF2α is a major cellular stress response that leads to a general shutdown of protein synthesis. nih.gov Unmodified in vitro transcribed mRNA can trigger this response by activating protein kinase R (PKR), one of the kinases responsible for eIF2α phosphorylation. nih.gov By incorporating m1Ψ, the mRNA becomes less immunogenic and avoids the activation of PKR, thereby preventing the eIF2α-dependent inhibition of translation. nih.govnih.govnih.gov This allows for the sustained synthesis of the encoded protein. acs.org

The process of eIF2α-mediated translation inhibition involves the sequestration of another initiation factor, eIF2B, which is essential for recycling eIF2 from its inactive GDP-bound form to its active GTP-bound form. nih.gov When eIF2α is phosphorylated, it binds tightly to eIF2B, rendering it unavailable for this crucial exchange reaction and thus halting translation initiation. nih.gov

Impact on Translation Initiation Mechanisms

The incorporation of 1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) has been a significant advancement in the field of RNA therapeutics, primarily for its ability to enhance protein production and reduce the innate immunogenicity of synthetic mRNA. nih.govnih.gov However, the introduction of this modified nucleoside also has nuanced effects on the fundamental process of protein synthesis, influencing its fidelity and efficiency.

Ribosomal Frameshifting Phenomenon

Immunomodulatory Mechanisms in RNA

A key advantage of incorporating 1-methylpseudouridine into synthetic mRNA is its ability to dampen the innate immune response that is typically triggered by foreign RNA. nih.govnih.gov The cellular innate immune system has evolved to recognize pathogen-associated molecular patterns, including features of viral RNA. Unmodified synthetic mRNA can be detected by various pattern recognition receptors (PRRs), leading to an inflammatory response that can inhibit protein translation and cause adverse effects. nih.govnih.gov

The substitution of uridine with m1Ψ allows the mRNA to largely evade detection by these immune sensors. binasss.sa.cr The primary mechanisms for this immune evasion are:

Altered Receptor Interaction: The methyl group at the N1 position of pseudouridine creates a steric "bump" and alters the hydrogen bonding capacity of the nucleobase. acs.org This change in shape and chemical properties prevents the effective binding of the mRNA to key innate immune sensors such as Toll-like receptor 7 (TLR7), TLR8, and retinoic acid-inducible gene I (RIG-I). acs.orgbinasss.sa.crasm.org For instance, studies have shown that the m1Ψ modification creates steric incompatibility with the binding pocket of TLR7. acs.org

Suppression of Downstream Signaling: By failing to effectively bind to and activate these receptors, m1Ψ-modified mRNA does not trigger the downstream signaling cascades that lead to the production of pro-inflammatory cytokines, such as type I interferons. nih.govnih.gov Specifically, research has shown that RNAs containing m1Ψ bind to RIG-I but fail to induce the conformational changes necessary for its activation and subsequent signaling. asm.org

This reduction in immunogenicity not only enhances the safety profile of mRNA therapeutics but also contributes to increased and more sustained protein production, as the cellular machinery for translation is not shut down by an inflammatory response. nih.govnih.gov

Table 2: Effect of 1-Methylpseudouridine on Innate Immune Sensors
Immune SensorEffect of Uridine-Containing RNAEffect of 1-Methylpseudouridine-Containing RNAReference
TLR7/TLR8Binds and activates, leading to interferon production.Binding is sterically hindered, reducing activation. acs.orgbinasss.sa.cr
RIG-IBinds and activates, initiating antiviral signaling.Binds but fails to trigger activating conformational change. asm.org
PKR, OASActivated, leading to translation shutdown.Activation is reduced, permitting sustained translation. nih.govbinasss.sa.cr

Evasion of Innate Immune Recognition by Pattern Recognition Receptors

A critical feature of m1Ψ is its capacity to help mRNA evade detection by pattern recognition receptors (PRRs), which are key components of the innate immune system responsible for identifying foreign nucleic acids. nih.gov This evasion is crucial for minimizing inflammatory responses and ensuring the stability and translational longevity of the mRNA therapeutic. nih.gov

Endosomal Toll-like receptors (TLRs), specifically TLR3, TLR7, and TLR8, are primary sensors of viral and synthetic RNA. acs.orgnih.gov TLR3 recognizes double-stranded RNA (dsRNA), while TLR7 and TLR8 detect single-stranded RNA (ssRNA), particularly uridine-rich sequences. nih.govrsc.org The incorporation of m1Ψ into mRNA significantly reduces the activation of these TLRs. acs.orgbiorxiv.org

The structural alteration introduced by the methyl group at the N1 position of pseudouridine sterically hinders the binding of the modified mRNA to these receptors. acs.orgresearchgate.net For instance, the altered hydrogen bonding face and the physical "bump" created by the methyl group disrupt the interaction with TLR7. acs.org Studies have shown that mRNA containing m1Ψ exhibits reduced activation of TLR3, TLR7, and TLR8, leading to lower production of pro-inflammatory cytokines. nih.govnih.govmdpi.com This diminished receptor engagement is a key factor in the reduced immunogenicity of m1Ψ-modified mRNA. nih.govbiorxiv.org It is believed that for TLR7 and TLR8 to be activated, the RNA must first be broken down. The presence of m1Ψ may make the RNA less susceptible to this degradation, thereby preventing receptor activation. mdpi.com

Table 1: Impact of 1-Methylpseudouridine on Toll-like Receptor Activation

Toll-like ReceptorLigand SpecificityEffect of m1Ψ IncorporationReferences
TLR3Double-stranded RNA (dsRNA)Reduced activation nih.govmdpi.comresearchgate.net
TLR7Single-stranded RNA (ssRNA), Uridine-rich sequencesReduced activation due to steric hindrance acs.orgrsc.orgnih.gov
TLR8Single-stranded RNA (ssRNA)Reduced activation acs.orgrsc.orgbiorxiv.org

In addition to endosomal TLRs, the innate immune system employs cytosolic RNA sensors, such as Retinoic acid-Inducible Gene I (RIG-I) and Melanoma Differentiation-Associated protein 5 (MDA5), to detect foreign RNA in the cytoplasm. oup.commdpi.com RIG-I typically recognizes short dsRNA bearing a 5'-triphosphate, while MDA5 senses long dsRNA. oup.commdpi.com

Attenuation of Cellular Immune Response Activation

By evading detection by both endosomal and cytosolic PRRs, m1Ψ-modified mRNA significantly attenuates the downstream activation of cellular immune responses. frontiersin.orgmdpi.com Unmodified mRNA can trigger a robust inflammatory cascade, leading to the production of type I interferons and other pro-inflammatory cytokines like IL-6, TNF-α, and CXCL10. nih.govnih.gov This can result in the suppression of translation and degradation of the mRNA. nih.gov

In contrast, studies have demonstrated that cells transfected with m1Ψ-modified mRNA show a significant reduction in the expression of these inflammatory mediators. nih.govnih.gov This blunted immune activation is crucial for the therapeutic efficacy of mRNA, as it allows for sustained protein expression without causing excessive inflammation. frontiersin.orgelifesciences.org The reduced immunogenicity of m1Ψ-modified mRNA has been a key factor in the success of mRNA-based vaccines. frontiersin.org

Table 2: Effect of 1-Methylpseudouridine on Inflammatory Cytokine Induction

Cell TypemRNA ModificationEffect on Cytokine Levels (e.g., IL-6, TNF-α, CXCL10)References
Human Fibroblast-like Synoviocytes (FLS)m1Ψ-incorporated EGFP mRNASuppressed upregulation of IL-6, TNF-α, and CXCL10 nih.gov
HEK-293T cellsm1Ψ-modified mEGFP mRNASignificantly reduced mRNA levels of RIG-I, RANTES, IL-6, IFN-β1, and TNF-α nih.gov
U2OS cellsm1Ψ-modified reporter mRNAsAbrogated or partially abrogated activation of interferon-stimulated genes (ISGs) biorxiv.org

Prevention of PKR-Mediated Translational Repression

The protein kinase R (PKR) is another crucial component of the innate immune response that acts as a sensor for dsRNA. nih.gov Activation of PKR by dsRNA, which can be a byproduct of in vitro transcription of mRNA, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). mdpi.comnih.gov Phosphorylated eIF2α is a potent inhibitor of global protein synthesis, thus repressing the translation of the therapeutic mRNA. nih.gov

The incorporation of m1Ψ into mRNA effectively circumvents this translational repression. nih.gov Studies have shown that while unmodified mRNAs can induce PKR activation and subsequent eIF2α phosphorylation, m1Ψ-modified mRNAs fail to do so. nih.gov This prevention of PKR activation is a major contributor to the enhanced protein expression observed with m1Ψ-modified mRNA. nih.gov Furthermore, recent research has identified another dsRNA sensor in pluripotent cells, Prkra, which can also mediate translational repression. The m1Ψ modification has been shown to be effective in mitigating the adverse effects of Prkra activation by reducing its binding affinity to dsRNA by-products. biorxiv.orgbiorxiv.orgresearchgate.net This highlights a dual mechanism by which m1Ψ promotes efficient translation: by evading both PKR-dependent and PKR-independent pathways of translational shutdown.

Biosynthetic Pathways and Enzymatic Conversion of 1 Methylpseudouridine

Precursor Conversion from Uridine (B1682114) to Pseudouridine (B1679824) (Pseudouridine Synthase Activity)

The initial step in the formation of 1-methylpseudouridine is the conversion of uridine (U) to its isomer, pseudouridine (Ψ). wikipedia.org This reaction is catalyzed by a class of enzymes known as pseudouridine synthases (PUSs). pnas.orglouisville.edu Pseudouridine is the most abundant RNA modification found in cellular RNA. wikipedia.org

The conversion process is an isomerization reaction where the uracil (B121893) base is detached from the ribose sugar and reattached through a carbon-carbon (C-C) glycosidic bond, in contrast to the nitrogen-carbon (N-C) bond found in uridine. wikipedia.orgpnas.org The minimal mechanism involves the cleavage of the N1-C1' glycosidic bond of the target uridine, a 180° rotation of the uracil base, and the subsequent formation of a C5-C1' bond. nih.govijeab.com

Pseudouridine synthases are cofactor-independent enzymes. ijeab.comresearchgate.net Several mechanistic models have been proposed for their catalytic activity, often involving a conserved aspartate residue in the active site. pnas.orgnih.govacs.org One proposed mechanism, the "Michael mechanism," suggests a nucleophilic attack by the aspartate at the C6 position of the uracil ring, forming a covalent intermediate. acs.org This adduct formation is thought to facilitate the cleavage of the glycosidic bond and the subsequent rotation and reattachment of the base. pnas.org Another proposed model, the "glycal mechanism," involves the deprotonation of C2′ to form a glycal intermediate. acs.org

In eukaryotes and archaea, the site-specific conversion of uridine to pseudouridine in ribosomal RNA (rRNA) and small nuclear RNA (snRNA) is often guided by ribonucleoprotein particles (RNPs). nih.gov These complexes are composed of the pseudouridine synthase (like Cbf5 in eukaryotes), structural proteins, and a small guide RNA that directs the enzyme to the target uridine through base pairing. nih.gov

Enzyme FamilyFunctionOrganism Type
Pseudouridine Synthases (PUSs)Isomerization of Uridine to PseudouridineEubacteria, Archaea, Eukaryotes

N1-Methylation of Pseudouridine

Following the formation of pseudouridine, the final step in the biosynthesis of 1-methylpseudouridine is the methylation of the pseudouridine base at the N1 position. nih.govnih.gov This modification is particularly prominent in the transfer RNA (tRNA) of most archaea, where N1-methylpseudouridine often replaces the ribothymidine found at position 54 in the T-loop of bacterial and eukaryotic tRNAs. nih.govstackexchange.com

The enzymes responsible for the N1-methylation of pseudouridine are specific RNA methyltransferases. Two key families of enzymes have been identified to catalyze this reaction.

One such enzyme is Nep1 (Nucleolar Essential Protein 1), which is found in archaea and eukaryotes. nih.govresearchgate.net Nep1 belongs to the SPOUT-class of RNA methyltransferases. nih.govoup.comcore.ac.uk Studies on Nep1 from Methanocaldococcus jannaschii (MjNep1) have shown that it is a sequence-specific pseudouridine N1-methyltransferase. nih.govsemanticscholar.org MjNep1 was demonstrated to selectively methylate RNA oligonucleotides containing pseudouridine at a specific position, corresponding to nucleotide 914 in M. jannaschii 16S rRNA. semanticscholar.org The human homolog of Nep1 is also a pseudouridine N1-methyltransferase, and mutations in this enzyme are linked to the developmental disorder Bowen-Conradi syndrome. core.ac.uknih.gov

Another family of enzymes identified as responsible for the N1-methylation of pseudouridine at position 54 in archaeal tRNA belongs to the COG1901 protein family , also known as TrmY. nih.gov Biochemical and genetic evidence has shown that proteins like Mja_1640 from M. jannaschii and Hvo_1989 from Haloferax volcanii are capable of methylating pseudouridine at position 54 in tRNA substrates. nih.gov The sequential pathway for m1Ψ54 formation in archaea was reconstituted in vitro using the purified pseudouridine synthase Pus10 and the COG1901 recombinant enzyme from M. jannaschii (Mj1640). nih.gov

EnzymeFamilyFunctionTarget RNA
Nep1 (e.g., MjNep1)SPOUT-class MethyltransferaseN1-methylation of pseudouridine16S/18S rRNA
COG1901/TrmY (e.g., Mja_1640)SPOUT-class MethyltransferaseN1-methylation of pseudouridine at position 54tRNA

The methylation of pseudouridine by enzymes like Nep1 and TrmY is a dependent process that requires a specific cofactor to donate the methyl group. nih.govnih.gov The universal methyl donor for these and most other biological methylation reactions is S-adenosylmethionine (SAM or AdoMet) . amsbio.comwikipedia.orgnih.gov

SAM is a common cosubstrate synthesized from adenosine (B11128) triphosphate (ATP) and methionine. wikipedia.org In the methylation reaction, the methyltransferase enzyme binds both the RNA substrate and SAM in its active site. oup.com The enzyme then facilitates the transfer of the activated methyl group from the sulfur atom of SAM to the N1 position of the pseudouridine base. nih.govwikipedia.org

Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). wikipedia.orgphysiology.org This entire process is often referred to as the SAM cycle, which involves the production, consumption, and regeneration of SAM. wikipedia.org The activity of these methyltransferases is dependent on the presence of SAM, as demonstrated in in vitro assays where methylation occurs in the presence of SAM. nih.govnih.gov

CofactorChemical NameRole in Biosynthesis
SAM S-adenosylmethionineDonates the methyl group for the N1-methylation of pseudouridine

Advanced Methodologies for Research on 1 Methylpseudouridine

Chemical and Enzymatic Synthesis of 1-Methylpseudouridine-Modified RNA

The production of RNA containing 1-methylpseudouridine predominantly relies on enzymatic synthesis, where the modified nucleotide is incorporated during an in vitro transcription (IVT) process. This approach allows for the generation of long RNA transcripts with complete substitution of uridine (B1682114) by m1Ψ.

In Vitro Transcription Protocols with Modified Nucleoside Triphosphates

The primary method for synthesizing m1Ψ-modified RNA is through IVT, a cell-free system that enzymatically produces RNA from a DNA template. researchgate.net This process typically utilizes a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, which recognizes a specific promoter sequence on the DNA template. oup.comresearchgate.net

The core of the methodology involves the complete replacement of the standard uridine triphosphate (UTP) in the reaction mixture with 1-methylpseudouridine-5'-triphosphate (m1ΨTP). oup.comjenabioscience.com The T7 RNA polymerase incorporates m1ΨTP into the growing RNA chain at positions where adenine (B156593) (A) is present in the DNA template, effectively substituting all uridine residues with m1Ψ. researchgate.net The reaction is performed by incubating a linearized DNA template that includes a T7 promoter and the desired sequence with the polymerase, a mixture of the four nucleotide triphosphates (ATP, GTP, CTP, and m1ΨTP), and a suitable buffer system at 37°C. oup.combiorxiv.orgoup.com

ComponentFunctionTypical Concentration
Linearized DNA TemplateProvides the sequence for RNA synthesis, includes a T7 promoter.Variable
T7 RNA PolymeraseEnzyme that catalyzes RNA synthesis.Variable
Adenosine (B11128) Triphosphate (ATP)RNA building block.2-7.5 mM biorxiv.org
Guanosine Triphosphate (GTP)RNA building block.2-7.5 mM biorxiv.org
Cytidine (B196190) Triphosphate (CTP)RNA building block.2-7.5 mM biorxiv.org
1-Methylpseudouridine Triphosphate (m1ΨTP)Modified RNA building block, replaces UTP.2-7.5 mM biorxiv.org
Reaction BufferMaintains optimal pH and provides necessary salts (e.g., MgCl₂).1x
RNase InhibitorProtects the synthesized RNA from degradation.Optional
A summary of typical components for an in vitro transcription (IVT) reaction to produce m1Ψ-modified RNA.

Optimization of Synthetic Processes for Purity and Consistency

While IVT is a powerful technique, the process can generate by-products, most notably double-stranded RNA (dsRNA), which can trigger cellular innate immune responses. biorxiv.orgnih.gov Consequently, significant research has focused on optimizing the synthesis and purification processes to ensure high purity and consistency of the final m1Ψ-RNA product.

Optimization strategies include:

Engineered Polymerases: The use of engineered T7 RNA polymerases has been explored to reduce the formation of dsRNA by-products while maintaining high yields of the target single-stranded RNA. biorxiv.org

Advanced Capping Strategies: To enhance RNA integrity and translational efficiency, co-transcriptional capping with cap analogs like CleanCap® is often employed. This method ensures that the majority of RNA transcripts have a functional Cap 1 structure, which is superior to other capping methods. trilinkbiotech.comexothera.world

Purification Techniques: Post-synthesis purification is critical for removing contaminants. Methods such as high-performance liquid chromatography (HPLC) and cellulose-based purification are effective at separating the desired single-stranded mRNA from dsRNA, residual DNA templates, and unincorporated nucleotides. researchgate.netexothera.world

Impurity Analysis: Ensuring lot-to-lot consistency requires rigorous analytical characterization. A combination of HPLC-mass spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is used to identify and quantify potential nucleoside, nucleotide, and phosphate (B84403) impurities in the m1ΨTP raw material and the final RNA product. thermofisher.com

StrategyObjectiveMethod
Synthesis Optimization Reduce dsRNA by-productsUse of engineered T7 RNA polymerase. biorxiv.org
Enhance RNA integrity and functionCo-transcriptional capping with CleanCap® analog. trilinkbiotech.com
Purification Remove dsRNA and other contaminantsCellulose bead purification, HPLC. researchgate.netexothera.world
Quality Control Ensure purity and consistencyHPLC-MS and NMR analysis of impurities. thermofisher.com
A summary of key strategies for optimizing the synthesis and purification of m1Ψ-modified RNA.

Structural Elucidation Techniques

Understanding the three-dimensional structure of m1Ψ-containing RNA is essential for explaining its functional advantages, such as enhanced stability and translational efficiency. High-resolution structural biology techniques, complemented by computational methods, have provided detailed atomic-level views of m1Ψ within an RNA helix.

X-ray Crystallography of 1-Methylpseudouridine-Containing RNA Oligomers

X-ray crystallography has been instrumental in providing the first high-resolution views of 1-methylpseudouridine within a double-stranded RNA context. Researchers have successfully determined the crystal structure of the m1Ψ nucleoside itself, as well as the structure of a self-complementary 12-base-pair RNA oligomer containing m1Ψ substitutions. utexas.eduuzh.ch

RNA SequenceModificationResolution (Å)Space GroupPDB ID
[r(CGCGaauuAGCG)]₂Uridine (unmodified)1.10C23G1P
[r(CGCGAAm¹ΨUAGCG)]₂m¹Ψ at position 71.01C28BNH
[r(CGCGAAUm¹ΨAGCG)]₂m¹Ψ at position 81.32P18BNG
Crystallographic data for a 12-mer RNA duplex with and without 1-methylpseudouridine (m1Ψ) modification. Data sourced from studies revealing minimal structural changes upon m1Ψ incorporation. utexas.eduuzh.chresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

NMR spectroscopy is a powerful tool for studying the structure, dynamics, and interactions of m1Ψ-modified RNA in solution, providing complementary data to solid-state crystal structures. One of its key applications has been in the unambiguous chemical identification of the modification. researchgate.net

Specifically, 2D ¹H,¹H-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments have been used to confirm the site of methylation. A characteristic NOE is observed between the protons of the N1-methyl group and the H6 proton of the pyrimidine (B1678525) ring. researchgate.net This spatial proximity is unique to N1-methylpseudouridine and distinguishes it from other isomers like N3-methylpseudouridine. researchgate.net Furthermore, NMR techniques such as ¹H-NMR and ³¹P-NMR are vital in quality control, used to characterize the purity of synthetic m1ΨTP and identify various phosphate-related impurities. thermofisher.com NMR data also serves as an important benchmark for validating and refining computational models of m1Ψ-containing nucleic acids. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the impact of 1-methylpseudouridine on RNA structure and stability. These methods allow researchers to simulate the movement of atoms over time, providing insights that are not accessible through static experimental structures.

MD simulations have been used to:

Develop Force Field Parameters: New parameters for computational force fields like AMBER have been developed to accurately model the conformational behavior of m1Ψ, which was not well-reproduced by older parameter sets. nih.gov

Analyze Conformational Effects: Simulations show that the m1Ψ modification influences the conformational preferences of the nucleoside, particularly the glycosidic torsion angle (χ), which describes the rotation of the base relative to the sugar. nih.gov

Predict Thermodynamic Stability: Theoretical approaches have been employed to predict the nearest-neighbor (NN) thermodynamic parameters for m1Ψ in RNA duplexes. rsc.orgrsc.org These studies consistently find that the presence of m1Ψ generally increases the thermodynamic stability of RNA duplexes compared to those containing uridine or even the parent modification, pseudouridine (B1679824), although these effects can be dependent on the sequence context. rsc.orgchemrxiv.org

Model Ribosomal Interactions: Computational modeling has also been applied to study how m1Ψ-modified codons interact with tRNA in the ribosome's A-site. These models suggest that the altered energetics of mRNA:tRNA interactions can account for the observed effects of the modification on the fidelity of protein translation. researchgate.netnih.govnih.gov

Nearest-Neighbor Pair (5'-YpA-3')Predicted ΔG°₃₇ (kcal/mol) with UPredicted ΔG°₃₇ (kcal/mol) with ΨPredicted ΔG°₃₇ (kcal/mol) with m¹Ψ
5'-ApY/3'-UpA-0.9-1.7-2.0
5'-CpY/3'-GpA-2.1-2.4-2.8
5'-GpY/3'-CpA-2.2-2.9-3.3
5'-UpY/3'-ApA-1.3-1.5-1.8
Predicted nearest-neighbor free energy parameters (ΔG°₃₇) for duplexes where Y is Uridine (U), Pseudouridine (Ψ), or 1-Methylpseudouridine (m¹Ψ). The data indicates a general trend of increased stability (more negative ΔG) with m¹Ψ modification. Data adapted from computational studies. chemrxiv.orgresearchgate.net

Analytical Quantification and Detection Approaches

The incorporation of 1-methylpseudouridine (m1Ψ) into messenger RNA (mRNA) necessitates robust analytical methods to ensure the quality, integrity, and precise quantification of the modified transcript. Researchers employ a suite of advanced techniques to characterize these molecules, from the nucleoside level up to the full-length mRNA.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Nucleoside Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) is a cornerstone technique for the precise detection and quantification of modified nucleosides within an RNA sequence. creative-biogene.com This highly sensitive and specific method is crucial for verifying the complete substitution of uridine (U) with m1Ψ in in vitro transcribed (IVT) mRNA.

The process typically involves the enzymatic digestion of the RNA strand into its constituent nucleosides using enzymes like P1 nuclease. nih.gov The resulting mixture of nucleosides is then separated by high-performance liquid chromatography (HPLC) and analyzed by a tandem mass spectrometer (MS/MS). creative-biogene.comumich.edu The mass spectrometer identifies each nucleoside based on its unique mass-to-charge ratio (m/z) and fragmentation pattern.

Researchers have established specific mass transitions for canonical nucleosides and their modified variants, allowing for unambiguous identification. For instance, after enzymatic digestion, analysis of the resulting single nucleosides by a triple-quadrupole LC-MS/MS system can confirm the absence of uridine and the presence of m1Ψ, validating the composition of the modified mRNA. nih.govnih.gov This method is not only qualitative but also quantitative, enabling the determination of the modification's stoichiometry. umich.edu Beyond verifying RNA composition, LC-MS/MS is also used to analyze the protein products from translation assays, ensuring that the incorporation of m1Ψ does not lead to a significant increase in miscoded proteins. nih.gov

Table 1: Example of Nucleoside Identification via LC-MS
NucleosideStatusDetection MethodKey FindingReference
Uridine (U)CanonicalLC-MS/MS after nuclease digestionExpected to be absent in fully substituted mRNA. nih.gov
1-Methylpseudouridine (m1Ψ)ModifiedLC-MS/MS after nuclease digestionPeak is observed only in the modified RNA, confirming incorporation. nih.gov nih.gov
Pseudouridine (Ψ)ModifiedLC-MS/MS after nuclease digestionDistinguishable from U and m1Ψ by retention time and/or mass transitions. nih.gov nih.gov

Direct RNA Sequencing via Nanopore Technology for Site-Specific Detection

Direct RNA sequencing, particularly using nanopore technology, offers a powerful method for analyzing full-length RNA molecules without the need for reverse transcription or amplification. This technology allows for the direct detection of modified bases, including m1Ψ, at single-nucleotide resolution. nanoporetech.comoup.com

As an RNA strand passes through a protein nanopore, it causes characteristic disruptions in an ionic current. nih.gov These electrical signal disruptions are sensitive to the identity of the nucleotides passing through the pore's sensing region. Modified bases like m1Ψ produce a distinct electrical signature compared to the canonical uridine, allowing for their identification. researchgate.netbiorxiv.org

Research has shown that both pseudouridine (Ψ) and m1Ψ can be distinguished from uridine based on their base-calling error patterns and raw signal data. nih.govresearchgate.net While Ψ and m1Ψ produce similar patterns to each other, they are both different from U. researchgate.netbiorxiv.org For example, a common base-calling "error" for Ψ is to be misidentified as cytidine (C), a signature that is also observed for m1Ψ. biorxiv.orgscite.ai Computational tools and machine learning models, such as NanoMUD and Remora, have been developed to analyze these specific signal features, enabling the prediction and quantification of m1Ψ at specific sites with high accuracy. nanoporetech.comnih.gov This approach is invaluable for quality control and for studying the sequence-context dependency of modification incorporation during transcription. nih.govresearchgate.net

Table 2: Nanopore Direct RNA Sequencing Findings for m1Ψ
FindingMethodologySignificanceReference
m1Ψ produces a distinct electrical signal from Uridine.Analysis of raw ionic current data from direct RNA sequencing.Enables direct detection of the modification on a native RNA strand. nih.govresearchgate.net nih.govresearchgate.net
m1Ψ and Ψ show similar base-calling error patterns.Analysis of base-calling software (e.g., Guppy) output. nih.govresearchgate.netAllows for the development of models that can identify both modifications. scite.ai nih.govresearchgate.netscite.ai
Single-read identification of m1Ψ achieved with high accuracy.Use of specialized pipelines (e.g., Remora).Demonstrates potential for use in mRNA vaccine quality control workflows. nanoporetech.com nanoporetech.com
Sequence context influences m1Ψ incorporation by RNA polymerases.Nanopore sequencing of IVT products from reactions with competing UTP and m1ΨTP.Reveals that T7 RNA polymerase shows variable incorporation yields (15-70%) depending on the surrounding sequence. oup.comnih.govresearchgate.net oup.comnih.govresearchgate.net

UV-Vis Spectroscopy and Hypochromicity Corrections for RNA Quantification

UV-Vis spectroscopy is a standard method for determining the concentration of nucleic acids by measuring their absorbance of light at a wavelength of 260 nm (A260). nih.gov However, the incorporation of m1Ψ into an mRNA transcript significantly affects this measurement.

Studies have revealed that the m1Ψ nucleoside absorbs approximately 40% less UV light at 260 nm than uridine. nih.govnih.gov This phenomenon, known as hypochromicity, means that if standard extinction coefficients for unmodified RNA are used, the concentration of m1Ψ-modified mRNA will be underestimated. The magnitude of this underestimation is dependent on the mRNA sequence, typically ranging from a 5% to 15% error. nih.govnih.gov

To address this inaccuracy, correction methods have been developed. This involves calculating a specific molar absorption coefficient for the modified mRNA based on its unique base composition. Web-based tools, such as mRNACalc, have been created to perform this correction automatically. nih.govnih.gov These tools use the molar absorption coefficient of each modified nucleotide at 260 nm, the specific RNA sequence, and the measured A260 value to provide an accurate concentration of the nucleoside-modified mRNA. nih.gov This correction is critical for ensuring precise and reproducible results in downstream applications and studies. nih.gov

Table 3: Absorbance Properties of Uridine vs. 1-Methylpseudouridine
PropertyUridine (U)1-Methylpseudouridine (m1Ψ)ImplicationReference
Molar Extinction Coefficient at 260 nm (ε₂₆₀)~10,000 L·mol⁻¹·cm⁻¹Significantly lower (~40% less than U)Standard quantification methods lead to underestimation of m1Ψ-mRNA concentration. nih.govnih.govoup.com
Impact on mRNA AbsorbanceContributes to standard RNA absorbance.Causes hypochromicity (reduced absorbance) in the final mRNA molecule. nih.govRequires a composition-specific correction factor for accurate quantification. nih.gov nih.govnih.gov
Absorption PeakStandard peak at ~260 nm.Broad absorption peak with a bathochromic (red) shift. nih.govbiorxiv.orgCan affect the assessment of RNA sample purity ratios (e.g., A260/A280). biorxiv.orgbiorxiv.org nih.govbiorxiv.orgbiorxiv.org

High-Resolution Gel Electrophoresis for RNA Integrity and Length

Assessing the integrity and length of in vitro transcribed mRNA is a critical quality control step, as RNA is inherently susceptible to degradation. sigmaaldrich.com High-resolution gel electrophoresis techniques are employed to separate the full-length mRNA product from any shorter fragments or degradation products.

Capillary Gel Electrophoresis (CGE) is a widely used method that offers higher resolution, reproducibility, and improved quantitation compared to traditional slab gels. sigmaaldrich.com In CGE, the RNA sample migrates through a gel-filled capillary, and molecules are separated based on size. Smaller fragments travel faster, resulting in distinct peaks that can be quantified. This method can effectively resolve a full-length mRNA from smaller impurities, and its performance can be validated for linearity, accuracy, and precision. sigmaaldrich.com

Alternatively, denaturing agarose (B213101) gel electrophoresis is also used. oup.comsigmaaldrich.com The RNA is denatured using agents like formaldehyde (B43269) to remove secondary structures, ensuring that migration is proportional to the length of the molecule. sigmaaldrich.comnih.gov After separation, the gel is stained, and the presence of a sharp, distinct band corresponding to the expected size of the full-length m1Ψ-mRNA indicates a high-quality, intact product. benchling.com The absence of smearing towards lower molecular weights is indicative of minimal degradation. benchling.com These gel-based analyses are essential to confirm that the synthesized m1Ψ-mRNA has the correct length before its use in functional assays or other applications. oup.com

In Vitro and Cellular Functional Assays

To understand the functional consequences of incorporating 1-methylpseudouridine into mRNA, researchers utilize a variety of in vitro and cellular assays. These systems allow for the mechanistic dissection of how this modification influences the process of protein synthesis.

Cell-Free Translation Systems for Mechanistic Studies

Cell-free translation systems are powerful tools for studying the direct effects of m1Ψ on the translational machinery, independent of other cellular processes like innate immune responses. nih.govacs.org These systems, such as those derived from rabbit reticulocyte lysate (RRL) or Krebs extracts, contain all the necessary components for protein synthesis (ribosomes, tRNAs, initiation and elongation factors). nih.govresearchgate.net

By adding IVT mRNA encoding a reporter protein (like luciferase or Green Fluorescent Protein) to these extracts, researchers can directly measure the protein output from unmodified versus m1Ψ-modified transcripts. nih.govresearchgate.net These studies have consistently demonstrated that m1Ψ-containing mRNA results in significantly enhanced protein expression compared to its unmodified counterpart. nih.govoup.com

Mechanistic investigations using these systems have revealed that the enhancement is not due to increased mRNA stability but rather to an alteration of the translation process itself. nih.gov The presence of m1Ψ helps to overcome the translational repression that can be triggered by in vitro transcribed RNA. oup.com Specifically, m1Ψ-modified mRNA reduces the activation of RNA-dependent protein kinase (PKR), a key enzyme that, when activated, phosphorylates the initiation factor eIF2α and shuts down translation. oup.comresearchgate.net By circumventing this major inhibitory pathway, m1Ψ-modified mRNAs support robust and sustained protein synthesis, a feature that can be clearly demonstrated and quantified in cell-free extracts. nih.govoup.com

Table 4: Key Findings from Cell-Free Translation Assays of m1Ψ-mRNA
ObservationCell-Free System UsedProposed MechanismReference
m1Ψ outperforms other modifications in translation capacity.Krebs extract, Rabbit Reticulocyte Lysate (RRL)Increases ribosome density on the mRNA, favoring translation initiation. nih.gov nih.govoup.com
Translational enhancement is independent of mRNA stability.Krebs extractThe stability of luciferase mRNA was not altered by m1Ψ modification in the extract. nih.gov nih.gov
m1Ψ reduces activation of the PKR pathway.RRLPrevents the phosphorylation of eIF2α, a key inhibitor of translation initiation. oup.com oup.com
m1Ψ does not significantly alter the rate of amino acid addition.Reconstituted bacterial in vitro translation systemThe presence of a single m1Ψ does not substantially change the rate constants for cognate tRNA addition. biorxiv.org biorxiv.org

Compound Index

Table 5: Chemical Compounds Mentioned
Compound NameAbbreviation
1-Methylpseudouridinem1Ψ
UridineU
PseudouridineΨ
CytidineC
FormaldehydeN/A
LuciferaseN/A
Green Fluorescent ProteinGFP

Reconstituted In Vitro Translation Systems

Reconstituted in vitro translation systems are powerful tools for dissecting the molecular mechanisms by which 1-methylpseudouridine (m1Ψ) influences protein synthesis. biorxiv.orgbiorxiv.org These systems, often built from purified components of the translational machinery, such as ribosomes, tRNAs, and translation factors, allow researchers to study the effects of m1Ψ in a controlled environment, free from the complexities of the cellular milieu. biorxiv.orgumich.edu

One of the key applications of these systems is to determine how m1Ψ affects the fundamental steps of translation, including elongation and termination. biorxiv.orgbiorxiv.org By using mRNA reporters containing m1Ψ at specific codon positions, researchers can directly measure the rates of amino acid addition and peptide release. biorxiv.orgbiorxiv.org

Studies utilizing a fully reconstituted E. coli in vitro translation system have revealed that the presence of a single m1Ψ modification does not substantially alter the rate constant for the addition of the correct (cognate) amino acid. biorxiv.orgnih.gov However, the modification can subtly influence the fidelity of translation by affecting the selection of incorrect (near-cognate) tRNAs in a manner that is dependent on the position of the m1Ψ within the codon and the identity of the tRNA. biorxiv.orgnih.gov

The data from these reconstituted systems provide a high-resolution view of the decoding process, indicating that while m1Ψ is generally well-tolerated by the ribosome, it can introduce subtle changes in translational fidelity. biorxiv.orgnih.gov These findings are crucial for understanding the potential for off-target protein production from m1Ψ-modified mRNA therapeutics.

Table 1: Impact of 1-Methylpseudouridine on Cognate and Near-Cognate tRNA Selection in a Reconstituted E. coli In Vitro Translation System

Codon Modification tRNA Type Relative Rate Constant (k_obs) Reference
Unmodified (UUU) Cognate (Phe-tRNAPhe) 1.0 biorxiv.orgbiorxiv.org
m1ΨUU Cognate (Phe-tRNAPhe) ~1.0 biorxiv.orgbiorxiv.org
Um1ΨU Cognate (Phe-tRNAPhe) ~1.0 biorxiv.orgbiorxiv.org
UUm1Ψ Cognate (Phe-tRNAPhe) ~2.0 biorxiv.org
Unmodified (UUU) Near-cognate (Ile-tRNAIle) 1.0 nih.gov
m1ΨUU Near-cognate (Ile-tRNAIle) Increased nih.gov
Um1ΨU Near-cognate (Ile-tRNAIle) Decreased nih.gov
UUm1Ψ Near-cognate (Ile-tRNAIle) Increased nih.gov

This table is interactive. You can sort and filter the data.

Reporter Gene Assays in Mammalian Cell Lines for Expression and Fidelity

A significant finding from these assays is that the global substitution of uridine with m1Ψ in mRNA transcripts dramatically increases protein expression in cultured cells. nih.govjenabioscience.com This enhancement is attributed to m1Ψ's ability to dampen the innate immune response that would otherwise lead to mRNA degradation and translational shutdown. nih.govjenabioscience.com

Beyond just the quantity of protein produced, reporter gene assays are also ingeniously designed to probe the fidelity of translation. cam.ac.uksubstack.com To investigate +1 ribosomal frameshifting, a phenomenon where the ribosome shifts its reading frame by one nucleotide, researchers have utilized reporter constructs where the reporter gene is out-of-frame. news-medical.netcam.ac.uk Only a +1 frameshift event can lead to the production of a functional reporter protein. news-medical.netcam.ac.uk Studies using such reporters have demonstrated that the presence of m1Ψ in mRNA can significantly increase the frequency of +1 ribosomal frameshifting, particularly at "slippery sequences." news-medical.netcam.ac.uksubstack.com

Furthermore, mass spectrometry-based analyses of the translated proteins from these reporter assays can identify specific misincorporation events, where an incorrect amino acid is inserted. nih.gov These studies have shown that m1Ψ can subtly modulate the accuracy of amino acid incorporation in a codon- and tRNA-dependent manner in human cells. nih.gov

Table 2: Effect of 1-Methylpseudouridine on Reporter Gene Expression and Translational Fidelity in Mammalian Cells

Reporter System Modification Observation Fold Change Reference
Luciferase Reporter (HEK293T cells) N1mΨ Increased protein expression >10-fold vs. unmodified nih.govnih.gov
Fluc+1FS Reporter (HeLa cells) 1-methylΨ Increased +1 ribosomal frameshifting Significantly increased vs. unmodified news-medical.net
Luciferase Reporter (HEK293 cells) m1Ψ Promotion of miscoding events Subtle, context-dependent nih.gov

This table is interactive. You can sort and filter the data.

Kinetic Analysis of Translation Elongation and Termination

Kinetic analysis provides a quantitative framework for understanding how 1-methylpseudouridine (m1Ψ) affects the speed and efficiency of the individual steps of translation elongation and termination. biorxiv.orgnih.gov These studies often employ specialized in vitro translation systems to measure the rate constants of specific reactions. biorxiv.orgnih.gov

Research has shown that the incorporation of m1Ψ into mRNA does not substantially alter the rate constants for the addition of cognate amino acids or for translation termination by release factors. biorxiv.orgnih.gov This suggests that the fundamental machinery of the ribosome can accommodate m1Ψ without a significant loss of speed for correct decoding events. biorxiv.orgnih.gov

However, the story is more nuanced when it comes to the selection of near-cognate tRNAs. nih.gov Kinetic studies have revealed that m1Ψ can either enhance or impede the incorporation of incorrect amino acids, depending on its position within the codon and the specific near-cognate tRNA involved. biorxiv.orgnih.gov This context-dependent effect on fidelity is a critical finding, as it highlights the potential for m1Ψ to subtly alter the proteome produced from a modified mRNA. nih.gov

Table 3: Kinetic Parameters of Translation on 1-Methylpseudouridine-Modified mRNA

Process System Modification Observation Rate Constant (relative to unmodified) Reference
Cognate Amino Acid Addition Reconstituted E. coli Single m1Ψ Largely unchanged ~1.0 - 2.0 biorxiv.orgnih.gov
Translation Termination Reconstituted E. coli Single m1Ψ Not significantly perturbed ~1.0 biorxiv.orgnih.gov
Elongation Rate HeLa cell lysate Global m1Ψ Slower translation ~0.8 nih.gov
Elongation Rate Rabbit Reticulocyte Lysate Global m1Ψ Slower translation ~0.65 nih.gov

This table is interactive. You can sort and filter the data.

Genome Editing Activity Assessment in vitro and in cell systems (e.g., digital PCR)

The influence of 1-methylpseudouridine (m1Ψ) extends beyond mRNA translation to the field of genome editing, specifically in the context of CRISPR-Cas9 systems. bohrium.comnih.gov Researchers have investigated the effects of incorporating m1Ψ into the single guide RNA (sgRNA) component of the CRISPR-Cas9 machinery. bohrium.comnih.gov

In vitro cleavage assays are a primary method for assessing the on-target and off-target activity of Cas9 complexes programmed with m1Ψ-modified sgRNAs. researchgate.netbohrium.comnih.gov These assays typically involve incubating the Cas9-sgRNA ribonucleoprotein (RNP) complex with a target DNA substrate, which can be a plasmid or a fluorescently labeled DNA duplex. researchgate.netbohrium.comnih.gov The cleavage products are then analyzed to determine the efficiency of cutting at the intended site and at potential off-target sites. researchgate.netbohrium.comnih.gov Studies have shown that the presence of m1Ψ in sgRNAs can preserve on-target genome editing activity while significantly reducing off-target effects in vitro. researchgate.netbohrium.comnih.gov

To assess genome editing activity in a more biologically relevant context, these modified sgRNAs are introduced into mammalian cells, often via transfection. researchgate.netbohrium.comnih.gov A powerful and precise method for quantifying the frequency of genome editing events in the cell population is digital PCR (dPCR). bohrium.comnih.govqiagen.combio-rad.com dPCR allows for the absolute quantification of edited alleles, providing a highly sensitive measure of editing efficiency. qiagen.combio-rad.com Research using dPCR has demonstrated that Cas9 complexes with m1Ψ-containing guide RNAs can successfully mediate genome editing in human cells. researchgate.netbohrium.comnih.gov While some studies report a slight decrease in on-target efficiency in cells compared to unmodified sgRNAs, the reduction in off-target effects remains a significant advantage. bohrium.com

Table 4: Assessment of Genome Editing Activity with 1-Methylpseudouridine-Modified Guide RNA

Assessment Method System Modification Key Finding Reference
In vitro cleavage assay Plasmid DNA m1Ψ in sgRNA Preserved on-target cleavage, reduced off-target cleavage researchgate.netbohrium.comnih.gov
In vitro cleavage assay FAM-labeled dsDNA m1Ψ in sgRNA Calculation of kinetic parameters and specificity scores bohrium.comnih.gov
Digital PCR (dPCR) Human cells (293FT) m1Ψ in sgRNA Supported on-target genome editing, though with some potential decrease in efficiency researchgate.netbohrium.comnih.gov

This table is interactive. You can sort and filter the data.

Applications of 1 Methylpseudouridine in Molecular Biology Research Tools

Development of Synthetic mRNA Switches and Gene Circuits

Synthetic mRNA switches are engineered molecules that control protein expression in response to specific molecular triggers, such as microRNAs (miRNAs) or RNA-binding proteins (RBPs). The incorporation of 1-methylpseudouridine into these switches has been shown to substantially improve their performance compared to those with standard uridine (B1682114) or other modifications like pseudouridine (B1679824) (Ψ). nih.govresearchgate.netnih.gov

Research has demonstrated that substituting uridine with 1-methylpseudouridine in synthetic mRNA switches significantly enhances their sensitivity to target molecules. nih.govresearchgate.netnih.gov This heightened sensitivity is attributed to two main factors: m1Ψ-containing mRNA exhibits higher basal protein expression, and it allows for more efficient translational repression when the target miRNA or RBP is present. nih.govresearchgate.netnih.gov The higher protein output from m1Ψ-modified mRNA creates a clearer distinction between the "ON" and "OFF" states of the switch, resulting in a better signal-to-noise ratio. nih.gov

A study comparing different base modifications in miRNA-sensing switches revealed that m1Ψ-modified switches had a substantially higher fold-change in protein expression between the ON and OFF states. researchgate.net For instance, in a switch designed to respond to miR-21-5p, the m1Ψ version showed a significantly greater repression of the reporter protein upon introduction of the miRNA mimic compared to switches with uridine or pseudouridine. researchgate.net Similarly, for RBP-sensing switches, such as those designed to detect the bacteriophage MS2 coat protein (MS2CP), the m1Ψ modification resulted in a markedly improved fold-change, indicating a more sensitive and efficient switching mechanism. researchgate.netresearchgate.net

Fold-Change of Reporter Protein Expression in Response to Target Molecules for mRNA Switches with Different Base Modifications
Base ModificationFold-Change (miRNA-sensing switch)Fold-Change (RBP-sensing switch)
Uridine (Native)~2.5~3.0
Pseudouridine (Ψ)~3.0~4.0
1-Methylpseudouridine (m1Ψ)~7.5~10.0

This table is a representation of data discussed in the cited research and is for illustrative purposes.

The enhanced sensitivity of m1Ψ-modified mRNA switches directly contributes to improved cell-type specificity. nih.govresearchgate.net By designing switches that respond to cell-type-specific miRNAs, it is possible to restrict the expression of a desired protein to a particular cell population. The superior performance of m1Ψ switches allows for a more precise distinction between target and non-target cells. nih.govresearchgate.net

For example, an mRNA switch can be engineered to be repressed by a miRNA that is abundant in one cell type but absent in another. When this switch is introduced into a mixed cell population, the protein will only be expressed in the cells lacking the specific miRNA. The high translational output and efficient repression of m1Ψ-containing mRNAs make this cell-type identification more robust. nih.gov This has significant implications for the development of targeted therapies and sophisticated cell-fate controllers. researchgate.net

Optimization of CRISPR/Cas9 Guide RNA Systems

The CRISPR/Cas9 system has revolutionized genome editing, but a major challenge remains the potential for off-target effects, where the Cas9 nuclease cuts at unintended sites in the genome. mdpi.comnih.govnih.gov Recent research has explored the incorporation of 1-methylpseudouridine into the single guide RNA (sgRNA) as a strategy to enhance the system's specificity. researchgate.netnih.gov

Studies have shown that the presence of 1-methylpseudouridine in guide RNAs can significantly reduce the off-target effects of the CRISPR/Cas9 system in vitro. researchgate.netnih.gov While the precise mechanism is still under investigation, it is hypothesized that the modification may alter the structural conformation of the sgRNA, leading to a more stringent requirement for perfect complementarity between the guide and the target DNA sequence. This increased specificity reduces the likelihood of the Cas9 complex binding to and cleaving at unintended genomic loci that have some sequence similarity to the target site. nih.gov

Crucially, the reduction in off-target effects is achieved without a significant loss of on-target cleavage activity. researchgate.netnih.gov Research indicates that Cas9 complexes with guide RNAs containing m1Ψ are still able to efficiently recognize and cleave the intended target DNA sequence, both in vitro and in human cells. researchgate.netnih.gov This preservation of on-target efficacy is essential for the practical application of this modification in genome editing workflows. The ability to uncouple off-target activity from on-target activity makes m1Ψ a valuable modification for improving the safety and precision of CRISPR-based therapies. nih.gov

Effect of 1-Methylpseudouridine in Guide RNA on CRISPR/Cas9 Activity
Guide RNA ModificationOn-Target Cleavage EfficiencyOff-Target Cleavage Events
Unmodified sgRNAHighDetectable
m1Ψ-modified sgRNAHigh (Preserved)Significantly Reduced

This table summarizes findings from the cited literature and is for illustrative purposes.

Engineering of Self-Amplifying RNA (saRNA) Platforms

Self-amplifying RNAs (saRNAs) are larger RNA molecules that, in addition to encoding a protein of interest, also contain the genetic machinery for their own replication, typically derived from an alphavirus. nih.govoup.com This allows for a much higher and more sustained level of protein expression from a smaller initial amount of RNA compared to conventional mRNA. oup.comoup.com

The application of 1-methylpseudouridine in saRNA platforms has been a subject of active investigation, with initial challenges and emerging solutions. While m1Ψ is highly effective in non-replicating mRNA, its incorporation into saRNA replicons has been shown in some studies to impede the RNA amplification process, leading to a profound defect in RNA synthesis and no detectable protein expression. oup.combiorxiv.orgnih.gov This is likely due to the viral RNA-dependent RNA polymerase being sensitive to the modified nucleoside in the template strand.

However, recent research has focused on overcoming this limitation. One promising approach involves introducing specific mutations into the viral RNA-dependent RNA polymerase. nih.gov These engineered polymerases show increased tolerance for m1Ψ-modified templates, partially overcoming the negative impact on RNA synthesis. nih.gov This strategy aims to balance the benefits of reduced immunogenicity and enhanced translation conferred by m1Ψ with the need for efficient replication of the saRNA. Engineering the untranslated regions (UTRs) of the saRNA is another avenue being explored to improve the compatibility of modified nucleotides with the replication machinery. biorxiv.org These developments are paving the way for the creation of next-generation saRNA platforms with improved potency and safety profiles.

Evaluation of 1-Methylpseudouridine Effects on Viral Replicon Replication

The incorporation of 1-methylpseudouridine into viral replicons, particularly self-amplifying RNAs (saRNAs), has been a subject of extensive research, revealing that its effects are highly dependent on the specific viral backbone being used. nih.gov SaRNAs are versatile platforms that utilize a viral RNA-dependent RNA polymerase (RdRp) to amplify an mRNA of interest within a target cell. nih.gov While m1Ψ is known to enhance the stability and reduce the immunogenicity of mRNA, its impact on the replication process of saRNAs is not universally beneficial. nih.gov

Studies have demonstrated that for certain viral replicons, the substitution of uridine with m1Ψ can be detrimental to replication. For instance, in replicons derived from the Venezuelan equine encephalitis virus (VEEV), complete substitution with m1Ψ or pseudouridine (Ψ) resulted in a profound defect in RNA synthesis, showing a reduction of over 100-fold in replication efficiency compared to unmodified saRNA. biorxiv.orgnih.govresearchgate.net Similarly, for a replicon based on the insect virus Flock House virus (FHV), an Alphanodavirus, replication was significantly impaired by the presence of m1Ψ. nih.gov In the case of a coxsackievirus B3 (CVB3) replicon, a member of the Picornaviridae family, the translation step of the replication cycle was severely compromised. nih.gov

Conversely, the effects of m1Ψ on replicons from the Semliki Forest virus (SFV) were not found to be detrimental in in vitro studies. nih.gov Research on a VEEV replicon also showed that while replication was negatively affected, the initial translation of the input m1Ψ-modified RNA was comparable to or slightly higher than that of unmodified RNA. biorxiv.orgnih.gov This indicates that the primary inhibitory effect of m1Ψ in these systems is on the RNA amplification step, not the initial protein expression from the delivered RNA. nih.gov

Table 1: Effect of 1-Methylpseudouridine (m1Ψ) Incorporation on Viral Replicon Performance
Viral Replicon BackboneEffect on ReplicationEffect on TranslationReference
Venezuelan equine encephalitis virus (VEEV)Profound defect in RNA synthesisSlightly increased or similar to unmodified RNA biorxiv.orgnih.govresearchgate.net
Flock House virus (FHV)Impaired replicationNot specified nih.gov
Coxsackievirus B3 (CVB3)Not specifiedSeverely abrogated nih.gov
Semliki Forest virus (SFV)Not detrimental in vitroNot specified nih.gov

Influence on RNA-Dependent RNA Polymerase Recognition

The impairment of viral replicon replication by 1-methylpseudouridine is often linked to its influence on the recognition of the RNA template by the viral RNA-dependent RNA polymerase (RdRp). The RdRp is the core enzyme of the viral replication complex, responsible for synthesizing new RNA strands from the RNA template. nih.gov

In the case of the Flock House virus (FHV) replicon, the observed impairment in replication was attributed to poor recognition of the m1Ψ-modified viral RNA by the RdRp. nih.gov This suggests that the structural changes in the RNA conferred by m1Ψ interfere with the polymerase's ability to bind to the template or to initiate and elongate the new RNA strand. The replicase complex of alphaviruses, such as VEEV, assembles from non-structural proteins (nsP1-4) translated from the input saRNA. biorxiv.org This complex must then recognize and use the input RNA as a template to synthesize a complementary negative-strand RNA, which in turn is used to produce more full-length and subgenomic positive-strand RNAs. nih.govbiorxiv.org The significant drop in RNA synthesis for m1Ψ-modified VEEV replicons points to a disruption in this process, likely at the level of template recognition by the nsP4 RdRp. biorxiv.orgnih.gov

Interestingly, research has shown that the negative impact of m1Ψ on replication can be partially overcome by introducing specific mutations into the RdRp. nih.gov In studies using VEEV replicons, mutations in the nsP4 polymerase that are associated with a high-fidelity phenotype were found to partially rescue the replication of m1Ψ-modified saRNAs. nih.govbiorxiv.org This finding suggests a link between the polymerase's fidelity—its ability to accurately select and incorporate nucleotides—and its tolerance for modified nucleotides in the template RNA. nih.gov Engineering the viral replicase to better accommodate m1Ψ-modified templates is a promising strategy to harness the benefits of this modification in saRNA platforms. biorxiv.org

Advancement of In Vitro Transcribed Therapeutic mRNA Platforms

The incorporation of 1-methylpseudouridine has been a transformative development in the field of therapeutic mRNA, enabling strategies for robust protein production while mitigating the inherent immunogenicity of in vitro transcribed RNA.

Strategies for High Recombinant Protein Production

A primary goal of mRNA therapeutics is the efficient and sustained production of a desired protein. The substitution of uridine with m1Ψ during in vitro transcription (IVT) has proven to be a highly effective strategy to achieve this. jenabioscience.comsemanticscholar.org Research has consistently shown that mRNAs modified with m1Ψ lead to significantly higher protein expression compared to their unmodified counterparts and even those modified with pseudouridine (Ψ). semanticscholar.orgberkeley.edu

The enhanced protein expression from m1Ψ-mRNA is attributed to two main mechanisms. First, m1Ψ helps the mRNA evade innate immune recognition, which would otherwise lead to the activation of pathways that shut down protein synthesis and promote mRNA degradation. berkeley.edunih.gov Second, m1Ψ itself appears to enhance the translational capacity of the mRNA. researchgate.netjenabioscience.com This may be due to increased ribosome density on the mRNA transcript, leading to more efficient translation. jenabioscience.com

Studies comparing different modifications have demonstrated the superiority of m1Ψ. For example, one study found that mRNAs containing m1Ψ, either alone or in combination with 5-methylcytidine (B43896) (m5C), resulted in up to 13-fold higher reporter gene expression in mice compared to the pseudouridine-modified mRNA platform. berkeley.edu In cell lines, the enhancement was even more dramatic. berkeley.edu This strategy of completely replacing uridine with m1Ψ during IVT using T7 RNA polymerase is a cornerstone of the technology behind the highly effective COVID-19 mRNA vaccines developed by Pfizer-BioNTech and Moderna. jenabioscience.comacs.orgrsc.org

Table 2: Comparison of Protein Expression from Modified mRNA
mRNA ModificationRelative Protein Expression EnhancementKey FindingsReference
Unmodified UridineBaselineLower protein expression, higher immunogenicity. berkeley.edunih.gov
Pseudouridine (Ψ)ModerateIncreased protein expression and reduced immunogenicity compared to unmodified mRNA. semanticscholar.orgberkeley.edu
1-Methylpseudouridine (m1Ψ)HighSignificantly outperforms Ψ-modified mRNA in protein expression; provides substantial reduction in immunogenicity. jenabioscience.comsemanticscholar.orgberkeley.edu
m5C/m1Ψ (double modified)Very HighDemonstrated up to 44-fold higher expression in cell lines compared to m5C/Ψ mRNA. berkeley.edu

While m1Ψ enhances translation, it is important that this does not come at the cost of accuracy. Extensive studies have investigated the effect of m1Ψ on the fidelity of protein synthesis. The results indicate that m1Ψ does not significantly alter decoding accuracy by the ribosome. nih.govnih.govwustl.edu No significant increase in miscoded peptides was detected when m1Ψ-containing mRNA was translated in cell culture compared to unmodified mRNA, ensuring the production of faithful, functional proteins. nih.govwustl.edu

Development of Immunogenically Attenuated RNA Transcripts

A major hurdle for the therapeutic use of in vitro transcribed mRNA is its potential to activate the innate immune system. nih.gov The cell has evolved sensors, such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), to detect foreign RNA, such as that from a viral infection, and trigger an inflammatory response. researchgate.netbiorxiv.org This response can lead to the degradation of the therapeutic mRNA and the suppression of translation, limiting its efficacy. acs.org

The incorporation of 1-methylpseudouridine is a key strategy to create "stealth" RNAs that can evade this immune surveillance. researchgate.netrsc.org Replacing uridine with m1Ψ alters the RNA's structure, which prevents it from being efficiently recognized by pattern recognition receptors like TLR3, TLR7, and RIG-I. researchgate.netacs.orgresearchgate.net This blunts the activation of downstream inflammatory signaling pathways. berkeley.edu

For example, transfection of human fibroblast-like synoviocytes with unmodified mRNA encoding a reporter protein led to the upregulation of inflammatory cytokines like IL-6 and TNF-α. nih.gov In contrast, when the cells were transfected with m1Ψ-modified mRNA, the expression of these cytokines was suppressed. nih.gov This reduced immunogenicity not only improves the safety profile of the mRNA therapeutic but is also directly linked to the enhancement of protein expression, as it prevents the immune-mediated shutdown of translation. nih.govacs.org The development of these immunogenically attenuated RNA transcripts, enabled by m1Ψ, has been crucial to the clinical success of mRNA vaccines and holds immense promise for future RNA-based therapies. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. How does 1-methylpseudouridine enhance RNA stability and reduce immunogenicity in mRNA-based therapeutics?

  • Methodological Answer : To assess m1Ψ's impact, researchers use in vitro transcription assays with modified nucleotides, followed by RNA stability tests (e.g., RNase degradation assays) and immune response profiling (e.g., measuring IFN-β levels via ELISA). Comparative studies between unmodified uridine and m1Ψ-modified mRNA in dendritic cells or murine models reveal reduced TLR activation and improved half-life . For example, Parr et al. (2020) demonstrated that m1Ψ incorporation decreases RNA sensor RIG-I activation by >70% compared to unmodified RNA .

Q. What experimental controls are essential when evaluating m1Ψ's translational efficiency?

  • Methodological Answer : Controls should include:

  • Unmodified mRNA: Baseline for translation and stability.
  • Pseudouridine (Ψ)-modified mRNA: To compare with m1Ψ's performance.
  • Housekeeping genes (e.g., luciferase or GFP reporters) for normalization.
  • Ribosome profiling: To quantify ribosome loading density, as m1Ψ enhances translation via eIF2α-dependent and independent pathways . Data should be validated using qPCR for protein yield and polysome profiling .

Q. How is 1-methylpseudouridine synthesized and characterized for research use?

  • Methodological Answer : m1Ψ is synthesized enzymatically using SPOUT-methyltransferases (e.g., archaeal COG1901/Pus10) or chemically via phosphoramidite chemistry . Purity is confirmed via HPLC (>95%) and LC-MS (to verify mass/charge ratio). Structural validation employs NMR (e.g., ¹H and ¹³C spectra for methyl group confirmation) .

Advanced Research Questions

Q. What molecular mechanisms underlie m1Ψ's superior translational efficiency compared to pseudouridine or 5-methylcytidine?

  • Methodological Answer : Mechanistic studies use cryo-EM to visualize ribosome-mRNA interactions, revealing that m1Ψ reduces ribosomal stalling by optimizing codon-anticodon geometry. Computational modeling (AMBER18, PyMOL) shows m1Ψ’s methyl group enhances base-stacking energy by ~2.3 kcal/mol versus Ψ, improving ribosome processivity . In vitro translation assays with HeLa cell lysates further quantify efficiency differences (e.g., m1Ψ yields 3× higher GFP expression than Ψ) .

Q. How do researchers reconcile contradictory data on m1Ψ's impact on innate immune signaling across cell types?

  • Methodological Answer : Discrepancies arise from cell-specific RNA sensor expression (e.g., RIG-I vs. MDA5 dominance). To address this:

  • Perform RNA-seq or scRNA-seq to map sensor expression profiles.
  • Use knockout cell lines (e.g., MDA5⁻/⁻ vs. RIG-I⁻/⁻) to isolate mechanisms.
  • Validate findings in primary cells (e.g., human PBMCs) and in vivo models . For example, Morais et al. (2021) noted m1Ψ’s immune evasion is less pronounced in plasmacytoid dendritic cells due to TLR7/8 redundancy .

Q. What computational tools are optimal for predicting m1Ψ's effects on RNA secondary structure and thermodynamics?

  • Methodological Answer : Tools include:

  • Curves+/Canal: Analyzes helical parameters and base-pair stability.
  • AMBER18: Simulates free energy changes (ΔG) in m1Ψ-modified RNA.
  • UCSF Chimera: Visualizes methyl group interactions in 3D . For instance, Chatterjee et al. (2012) used these tools to show m1Ψ increases tRNA stability by 15% in high-salt conditions .

Methodological Challenges and Solutions

  • Challenge : Quantifying low-abundance m1Ψ in complex biological matrices.
    Solution : Use isotope-dilution LC-MS with ¹⁵N-labeled internal standards .
  • Challenge : Distinguishing m1Ψ from Ψ in RNA sequencing data.
    Solution : Employ Ψ-specific reverse transcription (e.g., CeU-Seq) coupled with methyl-sensitive restriction enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.